molecular formula C14H12BNO3 B578158 (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-78-8

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid

Cat. No.: B578158
CAS No.: 1256355-78-8
M. Wt: 253.064
InChI Key: WXDTXGCOBVDLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl ring substituted with a cyanobenzyl group and an oxy group, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

    Formation of the Cyanobenzyl Intermediate: The starting material, 3-cyanobenzyl bromide, is reacted with a phenol derivative under basic conditions to form the cyanobenzyl ether intermediate.

    Borylation: The cyanobenzyl ether intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.

    Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds.

    Phenolic Derivatives: Oxidation reactions yield phenolic derivatives.

Scientific Research Applications

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.

    3-Cyanophenylboronic Acid: Similar to (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid but lacks the oxy group, making it less versatile in certain reactions.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a cyanobenzyl group, used in different synthetic applications.

Uniqueness: this compound is unique due to its combination of a cyanobenzyl group and an oxy group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules and advanced materials.

Properties

IUPAC Name

[4-[(3-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-2-1-3-12(8-11)10-19-14-6-4-13(5-7-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDTXGCOBVDLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655844
Record name {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-78-8
Record name Boronic acid, B-[4-[(3-cyanophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.